molecular formula C15H21NO4 B1334209 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid CAS No. 289889-03-8

3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid

Cat. No.: B1334209
CAS No.: 289889-03-8
M. Wt: 279.33 g/mol
InChI Key: BYHPOBHBBHWAIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of peptidic v1a receptor agonists , suggesting potential interaction with peptide receptors.

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of inhibitors for hcv protease and glucosamine synthase , suggesting potential involvement in viral replication and amino sugar biosynthesis pathways.

Result of Action

Given its potential use in peptide synthesis , it may influence protein function and cellular signaling pathways.

Action Environment

The action, efficacy, and stability of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system . .

Preparation Methods

The synthesis of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents.

Scientific Research Applications

3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(10-9-13(17)18)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPOBHBBHWAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375435
Record name 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289889-03-8
Record name 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyl(tert-butoxycarbonyl)amino)propanoic acid
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